![molecular formula C23H19F3N2O3S B2716446 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 1005299-21-7](/img/structure/B2716446.png)
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains a phenylsulfonyl group, a tetrahydroquinoline group, and a trifluoromethylbenzamide group . These groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into molecules through radical trifluoromethylation . Additionally, N- (trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized as antimicrobial agents .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group would add a degree of electron-withdrawing character, which could influence the compound’s reactivity .Chemical Reactions Analysis
Trifluoromethyl groups are known to participate in various chemical reactions, often involving carbon-centered radical intermediates . The exact reactions this compound would undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Trifluoromethyl groups, for instance, are known to increase the lipophilicity of compounds, which can affect their absorption and distribution in biological systems .Scientific Research Applications
- Compound 4f : A benzenesulfonic acid derivative, compound 4f, was synthesized and evaluated as a competitive inhibitor of hNE. It showed moderate inhibitory activity (IC50 = 35.2 μM) against hNE .
- Results : These derivatives exhibited antibacterial properties, suggesting their potential as novel antimicrobial agents .
Human Neutrophil Elastase (hNE) Inhibition for Acute Respiratory Distress Syndrome (ARDS)
Antibacterial Activity
Antibiotic-Resistant Gram-Positive Bacteria Inhibition
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) .
Mode of Action
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide interacts with its targets, MurD and GlmU, by binding to their active sites. This binding inhibits the normal function of these enzymes, disrupting the synthesis of bacterial membranes .
Biochemical Pathways
The inhibition of MurD and GlmU enzymes by N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide affects the biochemical pathway responsible for the synthesis of peptidoglycan, a major component of bacterial cell walls. This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell death .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound suggests that it may have good bioavailability and metabolic stability .
Result of Action
The result of the action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is the death of bacterial cells. By inhibiting the function of key enzymes involved in bacterial cell wall synthesis, the compound weakens the cell wall, leading to cell lysis and death .
Action Environment
The efficacy and stability of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as proteins or lipids, can potentially interact with the compound and affect its activity .
Future Directions
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3S/c24-23(25,26)20-11-5-4-10-19(20)22(29)27-17-13-12-16-7-6-14-28(21(16)15-17)32(30,31)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCZLNSWBJYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide |
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